4-(Trifluoromethoxy)cinnamic acid CAS number and properties
4-(Trifluoromethoxy)cinnamic acid CAS number and properties
An In-depth Technical Guide to 4-(Trifluoromethoxy)cinnamic acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These substituents can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable moiety. 4-(Trifluoromethoxy)cinnamic acid represents a key exemplar of this strategy, merging the well-established biological relevance of the cinnamic acid scaffold with the advantageous properties of the trifluoromethoxy substituent.[2]
Cinnamic acid and its derivatives have long been investigated for their diverse pharmacological activities, which span anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3] By functionalizing this versatile backbone with a trifluoromethoxy group, 4-(trifluoromethoxy)cinnamic acid becomes an attractive building block for creating novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications and reactivity, designed for researchers, scientists, and drug development professionals.
Core Properties and Identification
A precise understanding of the physicochemical properties of 4-(Trifluoromethoxy)cinnamic acid is fundamental to its application in synthesis and biological screening. The molecule's identity is established by its unique combination of a phenyl ring, an α,β-unsaturated carboxylic acid moiety, and the electron-withdrawing -OCF₃ group at the para-position.
| Property | Value | Source(s) |
| CAS Number | 199679-35-1 | [4][5][6] |
| Alternate CAS | 783-13-1 | [7] |
| Molecular Formula | C₁₀H₇F₃O₃ | [5][6][7] |
| Molecular Weight | 232.16 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 180 - 182 °C | [5] |
| Boiling Point | 296.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |
| LogP | 3.39 (Predicted) | [5] |
The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid, distinguishing it from non-fluorinated or trifluoromethyl (-CF₃) substituted analogs.
Synthesis and Characterization
Synthetic Workflow: Knoevenagel Condensation
The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.[8] For 4-(Trifluoromethoxy)cinnamic acid, the synthesis begins with 4-(trifluoromethoxy)benzaldehyde. The use of pyridine as a solvent and a catalytic amount of piperidine as the base is common, offering mild reaction conditions and generally good yields.[8]
Caption: Synthetic workflow for 4-(Trifluoromethoxy)cinnamic acid via Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.2 equivalents of malonic acid in pyridine.[8]
-
Catalyst Addition : To the stirred solution, add a catalytic amount of piperidine (approximately 5-10 drops).[8]
-
Reaction : Attach a reflux condenser and heat the mixture to 110°C in a heating mantle. Maintain this temperature and stir for 3-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[8]
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.[8]
-
Precipitation and Acidification : Pour the cooled reaction mixture into a beaker of cold water. Slowly add 5M HCl while stirring until the pH of the mixture is approximately 2-3, which will precipitate the crude product.[8]
-
Isolation and Purification : Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product.[8]
Spectroscopic Profile and Characterization
| Spectroscopy | Expected Features / Reported Data for trans-4-(trifluoromethyl)cinnamic acid | Source(s) |
| ¹H NMR | Signals for aromatic protons (doublets, ~7.7-7.8 ppm), vinylic protons (doublets, ~6.6 and ~7.7 ppm, with large trans coupling constant J ≈ 16 Hz), and a broad singlet for the carboxylic acid proton (>12 ppm). | [10][11] |
| ¹³C NMR | Signals for the carboxyl carbon (~167 ppm), vinylic carbons (~120-143 ppm), aromatic carbons, and the quaternary carbon of the -CF₃ group (~124 ppm, with C-F coupling). The -OCF₃ carbon would also show C-F coupling. | [11] |
| IR Spectroscopy | Characteristic absorptions for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1680-1710 cm⁻¹), C=C stretch of the alkene and aromatic ring (~1600-1640 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). | [9] |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (232.16), along with characteristic fragmentation patterns such as the loss of -OH, -COOH, and the -OCF₃ group. | [9] |
Chemical Reactivity and Stability
The reactivity of 4-(Trifluoromethoxy)cinnamic acid is governed by its three primary functional components: the carboxylic acid, the alkene double bond, and the substituted phenyl ring.[12]
-
Carboxylic Acid Group : This group readily undergoes standard reactions such as esterification (with alcohols) and amidation (with amines) to produce a diverse library of derivatives for biological screening.[12][13] These reactions are often facilitated by coupling agents like DCC/DMAP or by converting the acid to a more reactive acyl chloride.[13]
-
Alkene Double Bond : The α,β-unsaturated system is susceptible to addition reactions, such as hydrogenation or halogenation, allowing for further structural modification.[12]
-
Aromatic Ring : The trifluoromethoxy group deactivates the ring towards electrophilic aromatic substitution but can direct substitution patterns.
The compound is generally stable under standard storage conditions. However, its stability can be compromised by strong bases, strong oxidizing agents, and prolonged exposure to UV light.[12]
Applications in Research and Drug Development
Role as a Versatile Synthetic Intermediate
The primary application of 4-(Trifluoromethoxy)cinnamic acid is as a versatile building block in the synthesis of more complex molecules.[2] Its derivatives, particularly esters and amides, are frequently synthesized and evaluated in high-throughput screening campaigns to identify new lead compounds for various therapeutic targets.[13][14]
Potential Biological Activities and Therapeutic Targets
The introduction of the trifluoromethoxy group is a proven strategy for enhancing the biological activity of a parent compound.[3] While direct biological data on 4-(Trifluoromethoxy)cinnamic acid is limited, the well-documented activities of related cinnamic acids suggest significant therapeutic potential.
-
Anticancer Activity : Cinnamic acid derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[1][15] Fluorinated analogs have shown enhanced potency. For example, the related compound trans-4-(trifluoromethyl)cinnamic acid has been investigated as a potential histone deacetylase (HDAC) inhibitor, a key target in oncology.
-
Anti-inflammatory and Antimicrobial Activity : The cinnamic acid scaffold is associated with anti-inflammatory effects, often through the inhibition of key signaling pathways.[3][16] Furthermore, derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][16]
Modulation of Cellular Signaling Pathways
The biological effects of cinnamic acids are often mediated by their interaction with critical intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.[1] Derivatives of 4-(Trifluoromethoxy)cinnamic acid are hypothesized to modulate these same pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Key pathways of interest include:
-
NF-κB Pathway : This pathway is a master regulator of inflammation. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of cinnamic acid derivatives.[3][15]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial for cell proliferation and apoptosis. Modulation of ERK, JNK, and p38 MAPK is another potential mechanism of action for these compounds in cancer.[3][15]
Standardized Protocol for Biological Evaluation: Cytotoxicity Assay
To assess the potential anticancer activity of 4-(Trifluoromethoxy)cinnamic acid or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to measure cellular metabolic activity as an indicator of cell viability.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Step-by-Step MTT Assay Protocol
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at an appropriate wavelength (typically ~570 nm).
-
IC₅₀ Calculation : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Conclusion
4-(Trifluoromethoxy)cinnamic acid stands as a compound of significant interest for chemical and biological research. Its value is twofold: as a potent synthetic intermediate for the construction of diverse molecular libraries and as a potential pharmacophore in its own right. The trifluoromethoxy group imparts unique and desirable properties that are highly sought after in modern drug discovery, including enhanced metabolic stability and lipophilicity. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the foundational knowledge of the cinnamic acid class provides a strong rationale for its continued investigation. This guide serves as a foundational resource to empower researchers to synthesize, characterize, and explore the full therapeutic potential of this promising molecule and its future derivatives.
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